molecular formula C16H14N2 B14799523 4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile

4-{(E)-[(2,5-dimethylphenyl)imino]methyl}benzonitrile

Cat. No.: B14799523
M. Wt: 234.29 g/mol
InChI Key: RJGKRXSMYVLGSN-UHFFFAOYSA-N
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Description

4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile is an organic compound that features a benzonitrile group substituted with an imino-methyl group linked to a 2,5-dimethylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile typically involves the condensation of 2,5-dimethylaniline with 4-formylbenzonitrile. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which is then isolated and purified.

Industrial Production Methods

While specific industrial production methods for 4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Oxidized derivatives of the aromatic rings or the imine group.

    Reduction: Amino derivatives where the imine group is reduced to an amine.

    Substitution: Substituted aromatic compounds with various functional groups, such as nitro or halogen groups.

Scientific Research Applications

4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets, such as enzymes or receptors, through binding interactions. The imine group can form reversible covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The aromatic rings may also participate in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    Amitraz: N′-(2,4-Dimethylphenyl)-N-{[(2,4-dimethylphenyl)imino]methyl}-N-methylmethanimidamide, used as an insecticide and acaricide.

    N-(2,4-Dimethylphenyl)formamide: A related compound with similar structural features.

Uniqueness

4-{[(2,5-dimethylphenyl)imino]methyl}benzonitrile is unique due to its specific substitution pattern and the presence of both an imine and a nitrile group

Properties

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

4-[(2,5-dimethylphenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C16H14N2/c1-12-3-4-13(2)16(9-12)18-11-15-7-5-14(10-17)6-8-15/h3-9,11H,1-2H3

InChI Key

RJGKRXSMYVLGSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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